molecular formula C7H4ClNO2S B2981047 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid CAS No. 332099-03-3

2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

Cat. No.: B2981047
CAS No.: 332099-03-3
M. Wt: 201.62
InChI Key: SOGNHUJSAKAIRG-UHFFFAOYSA-N
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Description

2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic compound with the molecular formula C7H4ClNO2S and a molecular weight of 201.63 g/mol . This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyrrole core substituted with a chlorine atom and a carboxylic acid group. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid typically involves the cyclocondensation of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or its ethyl ester in the presence of a base such as sodium ethoxide (EtONa) in ethanol (EtOH) at room temperature . The reaction proceeds smoothly, yielding the desired product in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as malate synthase in Mycobacterium tuberculosis, by binding to the active site and interfering with the enzyme’s function . This inhibition can lead to the disruption of essential metabolic pathways, ultimately affecting the survival and proliferation of the target organism.

Comparison with Similar Compounds

2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2S/c8-5-2-3-1-4(7(10)11)9-6(3)12-5/h1-2,9H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGNHUJSAKAIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1C=C(S2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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